An In-depth Technical Guide to 21-Desacetyldeflazacort-D5
An In-depth Technical Guide to 21-Desacetyldeflazacort-D5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 21-Desacetyldeflazacort-D5, a deuterated isotopologue of the active metabolite of the corticosteroid Deflazacort. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and its critical role as an internal standard in bioanalytical method development. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this compound.
Introduction
21-Desacetyldeflazacort, also known as 21-hydroxydeflazacort, is the pharmacologically active metabolite of Deflazacort, a synthetic glucocorticoid prodrug.[1][2][3] Deflazacort is utilized for its anti-inflammatory and immunosuppressive properties.[4] Upon oral administration, Deflazacort is rapidly and extensively converted by plasma esterases to 21-Desacetyldeflazacort.[5][6] 21-Desacetyldeflazacort-D5 is a stable, deuterium-labeled version of this active metabolite, which serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of 21-Desacetyldeflazacort in biological matrices during pharmacokinetic and bioequivalence studies.[7][8] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte in mass spectrometry-based assays without significantly altering its chemical behavior.[8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 21-Desacetyldeflazacort and its deuterated form, 21-Desacetyldeflazacort-D5, is presented below.
| Property | 21-Desacetyldeflazacort | 21-Desacetyldeflazacort-D5 |
| Molecular Formula | C₂₃H₂₉NO₅ | C₂₃H₂₄D₅NO₅ |
| Molecular Weight | 399.48 g/mol | ~404.51 g/mol |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Primary Use | Active metabolite of Deflazacort | Internal standard for bioanalysis |
| Solubility | Soluble in DMF and DMSO | Soluble in DMF (≥ 30 mg/mL), DMSO (≥ 30 mg/mL), and Ethanol (≥ 1 mg/mL)[8] |
Metabolism and Pharmacokinetics
Deflazacort is a prodrug that undergoes rapid and extensive metabolism to its active form, 21-Desacetyldeflazacort.[6] This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into inactive metabolites, such as 6β-hydroxy-21-desacetyl deflazacort.[1][9] The primary route of elimination for Deflazacort and its metabolites is through urinary excretion.[2]
Metabolic Pathway of Deflazacort
The metabolic conversion of Deflazacort is a critical step in its pharmacological activity.
Pharmacokinetic Parameters
The pharmacokinetic profile of 21-Desacetyldeflazacort has been characterized in several studies. The use of 21-Desacetyldeflazacort-D5 as an internal standard is crucial for the accuracy of these measurements.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |
| Plasma Protein Binding | Approximately 40% | [1][2] |
| Elimination Half-Life | 1.1 - 1.9 hours | [5] |
| Route of Elimination | ~70% via urinary excretion | [2] |
Application as an Internal Standard in Bioanalytical Methods
The primary application of 21-Desacetyldeflazacort-D5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 21-Desacetyldeflazacort in biological samples such as human plasma.[7][8] Its use corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.
Experimental Workflow for Bioanalysis
The general workflow for the quantification of 21-Desacetyldeflazacort using its deuterated internal standard is outlined below.
Detailed Experimental Protocol: LC-MS/MS Quantification
This section provides a composite experimental protocol based on methodologies reported in the literature for the quantification of 21-Desacetyldeflazacort in human plasma.[5][10][11][12]
4.2.1. Materials and Reagents
-
21-Desacetyldeflazacort analytical standard
-
21-Desacetyldeflazacort-D5 (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.2.2. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add a known concentration of 21-Desacetyldeflazacort-D5 working solution.
-
Vortex mix the samples.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low organic solvent concentration solution to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
4.2.3. Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm)[12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.5)[12]
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.3-0.5 mL/min)
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-40 °C
4.2.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
21-Desacetyldeflazacort: m/z 400.06 → fragment ions[5]
-
21-Desacetyldeflazacort-D5: m/z 405.09 → corresponding fragment ions
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.
4.2.5. Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[13] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity Range | r² > 0.99 | 0.5 - 100 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.5 ng/mL[5] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9%[10] |
| Intra- and Inter-day Accuracy (%) | 85-115% (80-120% at LLOQ) | 93.81% to 102.02%[10] |
| Recovery (%) | Consistent and reproducible | 80.50% - 92.36%[5] |
| Matrix Effect | Minimal and consistent | -3.35%[5] |
Synthesis of 21-Desacetyldeflazacort-D5
Detailed, step-by-step protocols for the synthesis of 21-Desacetyldeflazacort-D5 are proprietary and not extensively published in the public domain. The synthesis would involve the introduction of deuterium atoms into the 21-Desacetyldeflazacort molecule. This is typically achieved through methods such as deuterium gas exchange reactions, reduction with deuterium-donating reagents, or by using deuterated starting materials in the final steps of the synthesis of the parent molecule.
Conclusion
21-Desacetyldeflazacort-D5 is an essential analytical tool for the accurate and precise quantification of the active metabolite of Deflazacort in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for reliable pharmacokinetic and bioequivalence studies, which are fundamental in drug development and clinical research. This guide provides a foundational understanding of its properties, metabolism, and application, serving as a valuable resource for scientists and researchers in the pharmaceutical field.
References
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
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- 8. file.medchemexpress.com [file.medchemexpress.com]
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